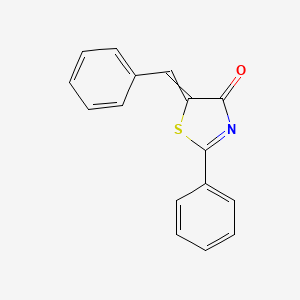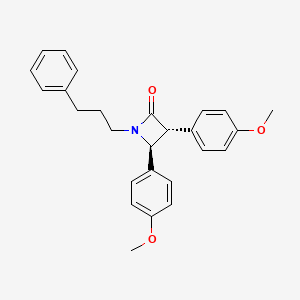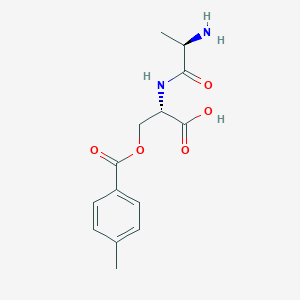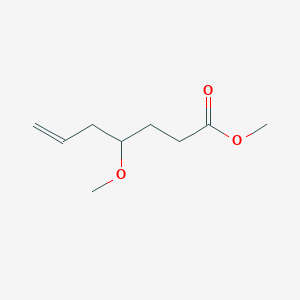![molecular formula C10H10F3NO4S2 B14176742 N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide CAS No. 917870-85-0](/img/structure/B14176742.png)
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound contains a trifluoromethyl group, an oxathiolan ring, and a benzenesulfonamide moiety, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Industry: Its chemical properties make it useful in the development of specialty materials and fine chemicals.
Wirkmechanismus
The mechanism of action of N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance within the cells, leading to cell death. This selective inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing its normal function .
Vergleich Mit ähnlichen Verbindungen
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: This compound also contains a thiazolone scaffold and has shown significant inhibitory effects against cancer cell lines.
2-(Trifluoromethyl)benzenesulfonamide: This compound lacks the oxathiolan ring but retains the trifluoromethyl and benzenesulfonamide groups, making it useful in different chemical reactions
Eigenschaften
CAS-Nummer |
917870-85-0 |
|---|---|
Molekularformel |
C10H10F3NO4S2 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
N-[5-oxo-2-(trifluoromethyl)oxathiolan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H10F3NO4S2/c11-10(12,13)19(7-6-9(15)18-19)14-20(16,17)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
InChI-Schlüssel |
WNHRSMGKXUHXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(OC1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2-Phenylethyl)-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14176660.png)
![6,8-Dibromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14176664.png)
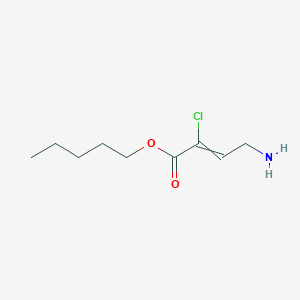
![9-Cyclopentyl-2-methyl-7-(trifluoromethyl)-9h-pyrimido[4,5-b]indole](/img/structure/B14176673.png)
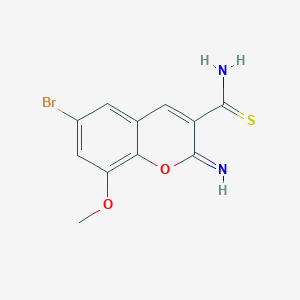
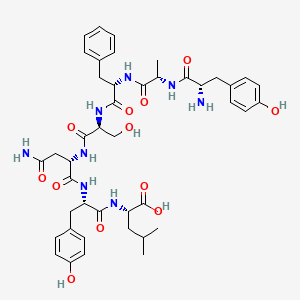
![4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B14176680.png)
![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)

